molecular formula C23H26N4O2S B2742905 1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide CAS No. 1185113-39-6

1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide

Cat. No. B2742905
CAS RN: 1185113-39-6
M. Wt: 422.55
InChI Key: MBQABVBHUPJZGD-UHFFFAOYSA-N
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Description

1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H26N4O2S and its molecular weight is 422.55. The purity is usually 95%.
BenchChem offers high-quality 1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The compound exhibits promising cytotoxic potential against various leukemia cell lines, including K562, HL60, U937, U266, and Jurkat cell lines . Its structure and synthesis pathway are well-characterized using techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS spectral analysis. Researchers have identified it as an attractive candidate for cancer therapy due to its pharmacological activity and abundance in nature.

Heterocyclic Derivatives

Heterocyclic compounds play a crucial role in drug discovery. The indole heterocyclic moiety, present in our compound, forms the basis of an important class of derivatives with diverse biological activities. These compounds serve as key intermediates for assembling antiviral, antiparasitic, and antitumor agents. The 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole represents an extension of this work, contributing to the development of new anticancer indole heterocyclic drugs .

Combination Therapies

Considering the compound’s cytotoxicity, researchers may investigate combination therapies. Combining it with other chemotherapeutic agents or targeted therapies could enhance treatment outcomes. Synergistic effects and potential drug-drug interactions should be explored.

properties

IUPAC Name

1-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c28-21(24-14-16-6-7-16)18-8-11-26(12-9-18)23-25-19-10-13-30-20(19)22(29)27(23)15-17-4-2-1-3-5-17/h1-5,10,13,16,18H,6-9,11-12,14-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQABVBHUPJZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide

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